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Compound of Interest

4-Bromo-1H-indole-7-carboxylic
Compound Name: _
acid

Cat. No.: B578071

For Immediate Release

This technical guide offers a detailed overview of the spectroscopic characteristics of 4-Bromo-
1H-indole-7-carboxylic acid, a compound of interest for researchers, scientists, and
professionals in drug development. Due to the limited availability of direct experimental data for
this specific molecule in public-domain databases, this document presents predicted data
alongside illustrative experimental data from a closely related structural isomer, 5-Bromo-1H-
indole-2-carboxylic acid, to provide valuable comparative insights.

Compound Identification

Compound Name 4-Bromo-1H-indole-7-carboxylic acid
Molecular Formula CoHeBIrNO2

CAS Number 1211594-25-0

Molecular Weight 240.06 g/mol

Mass Spectrometry Data

Direct experimental mass spectra for 4-Bromo-1H-indole-7-carboxylic acid are not readily
available. However, predicted data provides insight into its expected mass-to-charge ratios for
various adducts.
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Table 1: Predicted Mass Spectrometry Data for 4-Bromo-1H-indole-7-carboxylic acid

Adduct mlz

[M+H]* 239.96547
[M+Na]* 261.94741
[M-H]~ 237.95091
[M+NHa]* 256.99201
[M+K]* 277.92135

lllustrative Spectroscopic Data: 5-Bromo-1H-indole-
2-carboxylic acid

To provide a practical spectroscopic context, data from the structural isomer, 5-Bromo-1H-
indole-2-carboxylic acid, is presented below.[1] These values offer a reasonable approximation
of the types of signals and chemical shifts that could be expected for the target compound, with
expected variations due to the different substitution pattern on the indole ring.

'H and **C NMR Data

Table 2: 1H and 3C NMR Data for Ethyl 5-bromo-1H-indole-2-carboxylate (a precursor to the
illustrative acid)[1]
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

H 12.077 s NH-indole

7.882 d Ar-H

7.382 m Ar-H

7.127 s Ar-H

4.48 q CH:

1.342 t CHs

13C 161.46 C=0

136.37 Ar-C

129.07 Ar-C

128.91 Ar-C

127.66 Ar-C

124.67 Ar-C

115.09 Ar-C

113.06 C-Br

107.52 Ar-C

61.14 CH:

14.71 CHs

Note: Data is for the ethyl ester derivative and was acquired in DMSO-ds. The carboxylic acid

proton would be expected to appear as a broad singlet typically above 10 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for Ethyl 5-bromo-1H-indole-2-carboxylate[1]
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Wavenumber (cm~?) Functional Group
3309 N-H stretch (indole)
3080 Aromatic C-H stretch
2970 Aliphatic C-H stretch
1693 C=0 stretch (ester)
1516, 1462 Aromatic C=C stretch
1246, 1192 C-O stretch (ester)
659 C-Br stretch

Note: For the carboxylic acid, a broad O-H stretch from approximately 2500-3300 cm~* would
be expected, and the C=0 stretch would likely shift to around 1710 cm~1.[2][3]

Experimental Protocols

While a specific protocol for 4-Bromo-1H-indole-7-carboxylic acid is not published, the
following general methodologies for related bromoindole compounds can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from established methods for similar bromoindole compounds.[4]

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) containing tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data
acquisition.

* 'H NMR Acquisition Parameters:
o Pulse Sequence: A standard single-pulse sequence.

o Spectral Width: Typically 0-16 ppm.
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o Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

o Relaxation Delay: A delay of 1-5 seconds between pulses.

» 13C NMR Acquisition Parameters:

o

Pulse Sequence: A proton-decoupled pulse sequence.

[¢]

Spectral Width: Typically 0-220 ppm.

[¢]

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due
to the low natural abundance of the 13C isotope.

[¢]

Relaxation Delay: A delay of 2-5 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with KBr powder and
pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can
be used by placing the solid directly onto the crystal.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1. A
background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or after separation using techniques like gas chromatography (GC) or liquid
chromatography (LC).

¢ lonization: Electrospray ionization (ESI) is a common technique for this type of molecule,
which can be analyzed in both positive and negative ion modes.

o Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect
the molecular ion and its fragments.
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Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 4-Bromo-1H-indole-7-carboxylic acid.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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